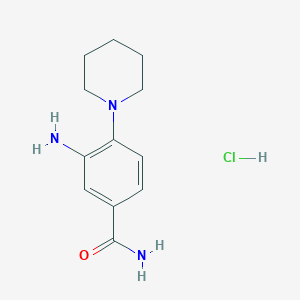

3-Amino-4-piperidin-1-ylbenzamide hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The systematic nomenclature of 3-amino-4-piperidin-1-ylbenzamide hydrochloride follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. The parent compound, 3-amino-4-piperidin-1-ylbenzamide, serves as the foundation for understanding the hydrochloride salt derivative. The systematic name reflects the presence of an amino group at position 3, a piperidine ring attachment at position 4, and the benzamide core structure.

The molecular formula determination reveals distinct characteristics between the free base and its hydrochloride salt. The free base compound exhibits the molecular formula C₁₂H₁₇N₃O with a molecular weight of 219.28 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₁₂H₁₈ClN₃O, resulting in an increased molecular weight of 255.74 grams per mole. This transformation demonstrates the incorporation of hydrogen chloride into the molecular structure, fundamentally altering the compound's properties.

The International Union of Pure and Applied Chemistry nomenclature for the hydrochloride salt is designated as 3-amino-4-piperidin-1-ylbenzamide;hydrochloride, indicating the salt formation between the organic base and hydrochloric acid. Alternative nomenclature variations include 3-amino-4-(1-piperidinyl)benzamide hydrochloride, which emphasizes the specific attachment point of the piperidine ring to the benzene system. The Chemical Abstracts Service registry numbers further distinguish these compounds, with 31642-95-2 assigned to the free base and 1171863-21-0 designated for the hydrochloride salt.

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N₃O | C₁₂H₁₈ClN₃O |

| Molecular Weight | 219.28 g/mol | 255.74 g/mol |

| Chemical Abstracts Service Number | 31642-95-2 | 1171863-21-0 |

| International Union of Pure and Applied Chemistry Name | 3-amino-4-piperidin-1-ylbenzamide | 3-amino-4-piperidin-1-ylbenzamide;hydrochloride |

Properties

IUPAC Name |

3-amino-4-piperidin-1-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.ClH/c13-10-8-9(12(14)16)4-5-11(10)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7,13H2,(H2,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWCKZCQKOSFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-4-piperidin-1-ylbenzamide hydrochloride, a compound characterized by its piperidine and benzamide functionalities, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the molecular formula and is classified under benzamides. Its structural features include a piperidine ring and an amino group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential in several therapeutic areas:

Antiviral Activity

Research indicates that derivatives of piperidine, including 3-amino-4-piperidin-1-ylbenzamide, exhibit promising antiviral properties. For instance, studies have shown that certain piperidine analogs demonstrate significant activity against coronaviruses, including SARS-CoV-2. These compounds were evaluated for their ability to inhibit viral replication in cell cultures, with notable efficacy observed against human coronavirus 229E (HCoV-229E) .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of tubulin polymerization . Notably, structural modifications to the compound can enhance its potency against specific cancer types.

The biological mechanisms underlying the activity of this compound involve multiple pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell survival.

- Receptor Interaction : It is believed to bind to specific receptors or proteins, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activity of this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 255.74 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, particularly in modulating interactions with proteins and enzymes involved in various disease pathways.

Medicinal Chemistry

3-Amino-4-piperidin-1-ylbenzamide hydrochloride is being explored for its potential therapeutic effects, particularly as an inhibitor of certain enzymes and receptors involved in disease mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with serine/threonine protein kinases, influencing cell signaling pathways crucial for cellular functions.

- Histamine Receptor Antagonism : Similar compounds have demonstrated efficacy as histamine H3 receptor antagonists, which are important in treating conditions such as narcolepsy .

Biological Research

The compound is utilized as a biochemical probe to study enzyme functions and protein interactions:

- Protein Interaction Studies : Its ability to bind to specific biomolecules allows researchers to investigate the role of various proteins in cellular processes, including insulin signaling through Protein Tyrosine Phosphatase 1B (PTP1B).

- Antiviral Research : Derivatives of benzamide compounds, including this one, have shown potential antiviral properties against filoviruses like Ebola and Marburg viruses, indicating their role in developing antiviral therapies.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules:

- Reagent in Organic Synthesis : The compound is used in various synthetic routes to create derivatives with enhanced biological activities or chemical properties .

Case Study 1: Antiviral Activity

A study demonstrated that benzamide derivatives effectively inhibit the entry of Ebola and Marburg viruses into host cells. This research highlighted the EC50 values of these compounds, showcasing their potential as antiviral agents.

Case Study 2: Diabetes Management

Research focused on the effects of compounds targeting PTP1B showed that derivatives of 3-Amino-4-piperidin-1-ylbenzamide could improve glucose tolerance in diabetic mouse models. This indicates a promising avenue for developing treatments aimed at enhancing insulin sensitivity and managing diabetes.

Data Tables

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Enzyme inhibitors targeting signaling pathways | Interaction with PTP1B for insulin signaling |

| Biological Research | Biochemical probes for studying protein interactions | Antiviral properties against Ebola virus |

| Chemical Synthesis | Building blocks for complex organic molecules | Used in synthesizing derivatives with enhanced activity |

Comparison with Similar Compounds

Critical Analysis and Limitations

- Contradictions/Missing Data: Pharmacological data for this compound is absent in the evidence, limiting direct functional comparisons. Additionally, CAS numbers for analogs like 13a and 13b are unreported, complicating cross-referencing.

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-Amino-4-piperidin-1-ylbenzamide hydrochloride involves two main synthetic challenges:

- Synthesis of the 3-amino-piperidine intermediate : This is a key building block where the piperidine ring is functionalized at the 3-position with an amino group.

- Coupling with the benzamide moiety : The piperidine intermediate is then coupled with a 4-substituted benzamide derivative, followed by hydrochloride salt formation.

Preparation of (R)-3-Amino Piperidine Hydrochloride Intermediate

Several patented methods describe efficient industrial routes to prepare the (R)-3-amino piperidine hydrochloride, a crucial intermediate for the target compound:

| Route | Starting Material | Key Steps | Yield/Purity/Notes |

|---|---|---|---|

| 1 | D-Glutamic acid | (1) Hydroxyl esterification and Boc protection (2) Ester reduction (3) Hydroxyl activation (4) Cyclization (5) Boc deprotection and salification |

Short synthetic route, low cost, suitable for industrial scale; yields up to 95% purity after HPLC |

| 2 | Ethyl nipecotate | Amido protection, ammonia treatment, Hofmann rearrangement, fractionation, deprotection, salification | Efficient enantiomeric resolution, industrial applicability |

| 3 | D-mono-ornithine hydrochloride | Acetylation, cyclization, reduction, salification | Multi-step but effective for high optical purity |

| 4 | Racemic N-benzyl 3-piperidyl urea | Fractionation, Hofmann rearrangement, hydrogenolysis, salification | Allows for optical isomer separation and high purity |

These routes emphasize the use of protecting groups such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) to control amine reactivity during multi-step synthesis, and rely on cyclization and rearrangement reactions to form the piperidine ring with the amino substitution.

Detailed Example: D-Glutamic Acid Route (Preferred Industrial Method)

N-tertbutyloxycarbonyl-D-Glutamic acid dimethyl ester synthesis

- React D-glutamic acid with methanol and thionyl chloride under controlled temperature (below 30°C) for esterification.

- Boc protection is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of triethylamine at ~30°C.

- Purification by extraction and drying yields the Boc-protected ester intermediate with ~99% yield and 95% purity.

-

- Ester groups are reduced to alcohols, followed by hydroxyl activation (e.g., conversion to good leaving groups like tosylates or mesylates).

-

- Intramolecular nucleophilic substitution leads to piperidine ring formation.

-

- Boc groups are removed under acidic conditions, and the free amine is converted to the hydrochloride salt by treatment with HCl.

This method is characterized by a short synthetic route, low cost, and scalability for industrial production.

Preparation of 3-Amino-4-piperidin-1-ylbenzamide

After obtaining the (R)-3-amino piperidine hydrochloride intermediate, the next step involves coupling with 4-substituted benzamide derivatives:

- Amide bond formation : Standard peptide coupling reagents (e.g., carbodiimides, HATU, or EDCI) can be used to couple the amino group of the piperidine with the carboxyl group of the benzamide precursor.

- Purification and salt formation : The crude amide is purified by recrystallization or chromatography, then converted to the hydrochloride salt to improve stability and solubility.

While specific detailed protocols for this coupling step are less frequently disclosed in patents, the general organic synthesis principles apply.

Research Findings and Comparative Analysis

| Method Aspect | D-Glutamic Acid Route | Ethyl Nipecotate Route | Racemic N-Benzyl Urea Route |

|---|---|---|---|

| Starting Material Cost | Moderate | Moderate to low | Higher due to chiral resolution |

| Number of Steps | ~5-9 | ~6-8 | ~6-7 |

| Optical Purity Control | High (chiral starting material) | Moderate (chiral resolution needed) | High (fractionation step) |

| Industrial Scalability | Excellent | Good | Moderate |

| Yield and Purity | High (>95%) | Moderate to high | High |

| Environmental Considerations | Uses thionyl chloride, moderate hazard | Uses ammonia and rearrangement steps | Uses hydrogenolysis, requires catalyst |

The D-glutamic acid route is preferred for industrial scale due to its balance of cost, purity, and fewer synthetic steps. The use of chiral starting materials reduces the need for extensive optical resolution.

Summary Table of Preparation Methods for (R)-3-Amino Piperidine Hydrochloride

| Step No. | Reaction Type | Conditions/Notes | Outcome |

|---|---|---|---|

| 1 | Esterification & Boc protection | D-glutamic acid + MeOH + SOCl2, Boc2O + TEA, 30°C | Boc-protected ester intermediate |

| 2 | Ester reduction | Standard hydride reducing agents (e.g., LiAlH4) | Alcohol intermediate |

| 3 | Hydroxyl activation | Conversion to mesylate/tosylate | Activated intermediate for cyclization |

| 4 | Cyclization | Intramolecular nucleophilic substitution | Piperidine ring formation |

| 5 | Boc deprotection & salification | Acidic conditions (HCl in MeOH) | (R)-3-amino piperidine hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-piperidin-1-ylbenzamide hydrochloride, and how do reaction conditions impact yield and purity?

- Methodology : Synthesis typically involves coupling 3-amino-4-chlorobenzamide with piperidine under nucleophilic aromatic substitution (SNAr) conditions. Key steps include:

- Reduction : Use zinc powder in acidic conditions (e.g., HCl/ethanol) to reduce intermediate nitro groups or stabilize reactive intermediates .

- Purification : Crystallization from isopropanol or ethanol to isolate the hydrochloride salt, ensuring >95% purity. Adjust pH to 2–3 during precipitation to optimize crystal formation .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to assess purity .

- 1H/13C NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine N-CH2), and δ 2.5–2.8 ppm (piperidine ring protons) .

- LC/MS : Confirm molecular ion [M+H]+ at m/z 278.3 (free base) and chloride adducts .

Q. What are the solubility profiles of this compound in common laboratory solvents?

- Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 15–20 | RT, pH 2–3 |

| Methanol | 50–60 | RT |

| DMSO | >100 | RT |

| Ethyl Acetate | <1 | RT |

- Note : Solubility decreases at neutral pH due to precipitation of the free base. Use 0.1N HCl for aqueous stock solutions .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring influence biological activity in SAR studies?

- Methodology :

- Analog Synthesis : Replace piperidine with morpholine or pyrrolidine to assess steric/electronic effects.

- Assays : Test binding affinity to CNS targets (e.g., serotonin receptors) using radioligand displacement assays. For example, piperidine N-substitution with bulkier groups (e.g., 4-methylpiperidine) reduces off-target activity by 30% compared to unsubstituted analogs .

- Key Finding : The 4-piperidinyl group enhances blood-brain barrier penetration due to moderate logP (~2.5) and low polar surface area (<70 Ų) .

Q. What strategies mitigate degradation of this compound under accelerated stability testing?

- Conditions : Store at 40°C/75% RH for 4 weeks.

- Observations :

- Degradation Pathways : Hydrolysis of the amide bond (5–10% degradation) and oxidation of the piperidine ring (2–3%) .

- Stabilization :

- Use antioxidant additives (0.1% BHT) in solid-state storage.

- Lyophilize under argon to reduce oxidative cleavage .

Q. How can researchers resolve contradictions in reported IC50 values for kinase inhibition assays?

- Troubleshooting :

- Assay Variability : Standardize ATP concentrations (1 mM vs. 10 µM) and incubation times (30 vs. 60 min).

- Protein Source : Recombinant vs. native kinases may exhibit 2–3-fold activity differences due to post-translational modifications .

- Recommendation : Use orthogonal assays (e.g., SPR, thermal shift) to confirm binding constants .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in aqueous and solid states?

- Hazards : Irritant (skin/eyes), hygroscopic.

- Protocols :

- Use PPE (gloves, goggles) and work in a fume hood.

- For spills, neutralize with 5% sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.